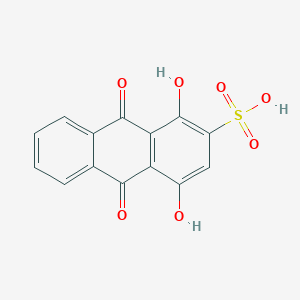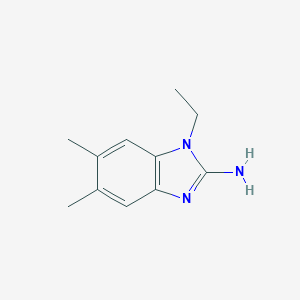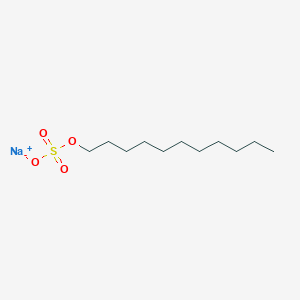
Sodium undecyl sulphate
Overview
Description
Sodium undecyl sulphate is a synthetic surfactant that shares some characteristics with its homologues, such as sodium dodecyl sulphate (SDS). Surfactants like these are widely used in various applications due to their ability to reduce surface tension between two liquids or a liquid and a solid. Although the provided papers do not directly discuss sodium undecyl sulphate, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and behavior of sodium undecyl sulphate.
Synthesis Analysis
The metabolism of sodium undecyl sulphate can be inferred from studies on related surfactants. For instance, sodium undecyltriethoxy sulphate is extensively metabolized in rats, with the metabolic products implicating the liver as the major site of metabolism . This suggests that sodium undecyl sulphate could also undergo extensive metabolism, potentially involving similar pathways.
Molecular Structure Analysis
The molecular structure of sodium undecyl sulphate can be related to that of sodium dodecyl sulphate. Anhydrous sodium dodecyl sulphate has been characterized using synchrotron radiation powder diffraction and molecular modeling, revealing a monoclinic crystal structure with specific unit cell dimensions and a double-layered molecular packing motif . By analogy, sodium undecyl sulphate may exhibit similar crystalline properties, albeit with slight differences due to the shorter alkyl chain length.
Chemical Reactions Analysis
Chemical reactions involving sodium undecyl sulphate can be compared to those of sodium dodecyl sulphate. For example, sodium n-dodecyl sulphate has been found to degrade in the presence of acidic alumina, suggesting that sodium undecyl sulphate could also be susceptible to catalyzed hydrolysis under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium undecyl sulphate can be deduced from studies on sodium dodecyl sulphate. SDS is known to form lyotropic liquid crystals with water, and its behavior in aqueous solutions has been extensively studied using techniques like optical microscopy, X-ray diffraction, and NMR spectroscopy . Sodium undecyl sulphate may form similar mesophases in water, with properties that could be studied using similar methodologies.
The binding of SDS to proteins has been investigated, showing that most proteins bind a significant amount of SDS . This suggests that sodium undecyl sulphate could also interact strongly with proteins, which could be relevant in understanding its behavior in biological systems.
Lastly, the immunobiological activities of SDS extracts from periodontopathic bacteria have been studied, indicating that SDS can have various biological effects, including immunopotentiating activity and cytotoxicity . These findings could imply that sodium undecyl sulphate might also exhibit immunobiological activities, warranting further investigation.
Scientific Research Applications
Chiral Separation and Chromatography : Sodium N-undecyl leucine-leucine (poly SULL), a related compound, is used to investigate chiral molecular interactions in electrokinetic chromatography. This compound's unique chiral centers allow for the study of electrostatic interactions and hydrophobicity in chiral recognition with polymeric dipeptide surfactants (E. Billiot et al., 1999).
Metabolism Studies : The metabolic fate of sodium undecyltriethoxy sulphate, a similar compound, has been explored in rats. This compound is extensively metabolized, with its degradation being primarily through omega, beta-oxidation. This study provided insights into the biological processing of such surfactants (A. Taylor et al., 1978).
Protein Analysis : Sodium dodecyl sulphate, a closely related compound, is widely used in protein analysis. Its binding to various proteins has been extensively studied, providing valuable insights into protein-surfactant interactions (R. Pitt-Rivers & F. S. Impiombato, 1968).
Surfactant Chemistry : Sodium dodecyl sulphate, another closely related surfactant, has diverse applications in surfactant chemistry, biotechnology, and polymer technology. Its current trends and future applications have been the subject of comprehensive reviews (Warra Aa, 2012).
Biodegradation and Environmental Impact : The biodegradation of sodium dodecyl sulphate, which shares similar properties with sodium undecyl sulphate, has been studied for environmental remediation purposes. Understanding the degradation process and kinetics is crucial for developing effective bioremediation strategies (Farah Hanani Muhamad et al., 2017).
Thermodynamic and Micellar Behavior Studies : The critical micelle concentration (CMC) of sodium undecyl sulphate and its behavior in various conditions have been analyzed. Such studies are important for understanding the surfactant's properties in different applications (G. Prieto et al., 1994).
Safety And Hazards
properties
IUPAC Name |
sodium;undecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRKHDWHDWJHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4297-99-8 (Parent) | |
| Record name | Sodium undecyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70147936 | |
| Record name | Sodium undecyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium undecyl sulphate | |
CAS RN |
1072-24-8 | |
| Record name | Sodium undecyl sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium undecyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium undecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



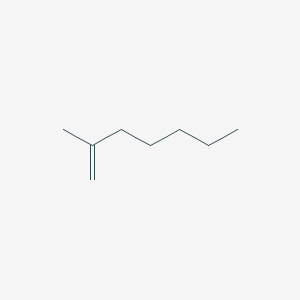
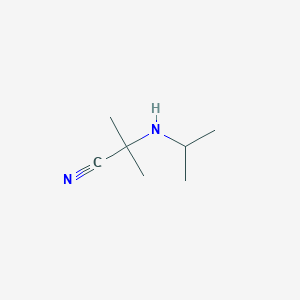
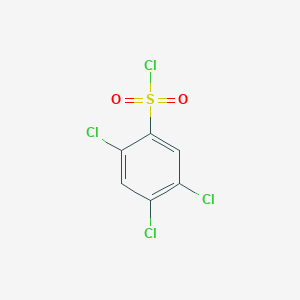
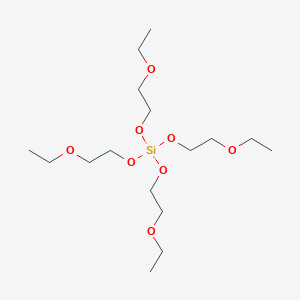
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
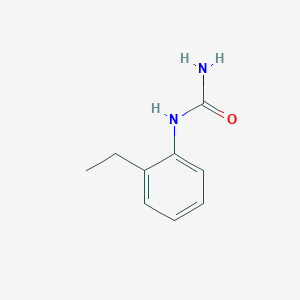
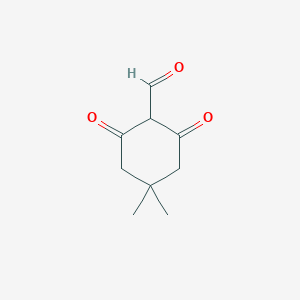
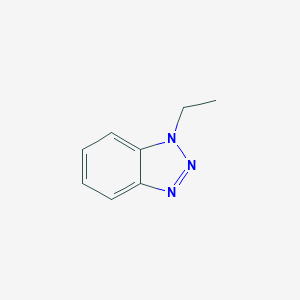
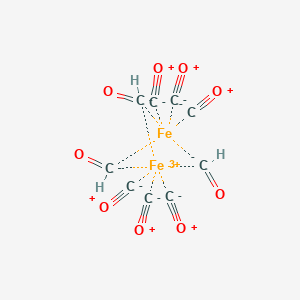
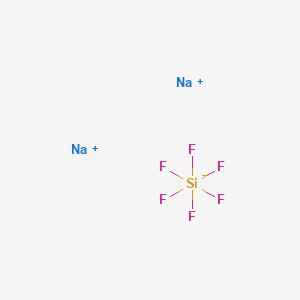
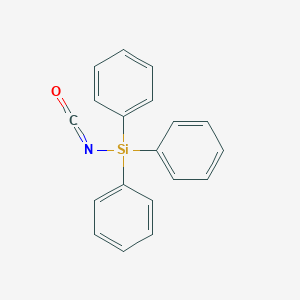
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
